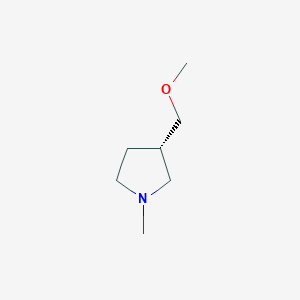
(3S)-3-(methoxymethyl)-1-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(méthoxyméthyl)-1-méthylpyrrolidine est un composé chiral avec un cycle pyrrolidine substitué par un groupe méthoxyméthyl en position 3 et un groupe méthyle en position 1
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3S)-3-(méthoxyméthyl)-1-méthylpyrrolidine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce, tels que la (S)-proline ou ses dérivés.
Formation du cycle pyrrolidine : Le cycle pyrrolidine est formé par des réactions de cyclisation, souvent impliquant des réactions de substitution nucléophile ou de condensation.
Introduction de substituants : Le groupe méthoxyméthyl est introduit en utilisant des réactifs comme le chlorure de méthoxyméthyle dans des conditions basiques. Le groupe méthyle en position 1 peut être introduit par des réactions d’alkylation en utilisant de l’iodure de méthyle ou des réactifs similaires.
Méthodes de production industrielle
La production industrielle de (3S)-3-(méthoxyméthyl)-1-méthylpyrrolidine peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela inclut souvent :
Hydrogénation catalytique : Pour atteindre la stéréochimie souhaitée.
Techniques de purification : Comme la recristallisation ou la chromatographie pour obtenir l’énantiomère pur.
Analyse Des Réactions Chimiques
Types de réactions
(3S)-3-(méthoxyméthyl)-1-méthylpyrrolidine peut subir diverses réactions chimiques, notamment :
Oxydation : En utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : En employant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Réactions de substitution nucléophile avec des halogénures ou d’autres électrophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Chlorure de méthoxyméthyle en présence d’une base comme l’hydrure de sodium.
Principaux produits formés
Oxydation : Peut conduire à la formation de cétones ou d’acides carboxyliques.
Réduction : Résultat généralement en la formation d’alcools.
Substitution : Produit diverses pyrrolidines substituées en fonction de l’électrophile utilisé.
Applications de la recherche scientifique
(3S)-3-(méthoxyméthyl)-1-méthylpyrrolidine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques.
Synthèse organique : Sert de bloc de construction pour la synthèse de molécules complexes.
Études biologiques : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Applications industrielles : Utilisé dans la production de produits chimiques fins et de produits agrochimiques.
Applications De Recherche Scientifique
(3S)-3-(methoxymethyl)-1-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de (3S)-3-(méthoxyméthyl)-1-méthylpyrrolidine implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent inclure :
Inhibition enzymatique : Liaison aux sites actifs des enzymes, inhibant ainsi leur activité.
Liaison aux récepteurs : Interaction avec les récepteurs cellulaires, conduisant à la modulation des voies de signalisation.
Voies impliquées : Le composé peut affecter les voies liées à la neurotransmission, au métabolisme ou à la signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
(3S)-3-(méthoxyméthyl)morpholine : Structure similaire avec un cycle morpholine au lieu d’un cycle pyrrolidine.
(1S,3S)-1-bromo-3-[3-(méthoxyméthyl)phénoxy]spiro[3.4]octane : Contient une structure spirocyclique avec un groupe méthoxyméthyl.
Unicité
(3S)-3-(méthoxyméthyl)-1-méthylpyrrolidine est unique en raison de sa stéréochimie spécifique et de son motif de substitution, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(3S)-3-(methoxymethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-8-4-3-7(5-8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
OKNHPLAISBUQCL-ZETCQYMHSA-N |
SMILES isomérique |
CN1CC[C@@H](C1)COC |
SMILES canonique |
CN1CCC(C1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


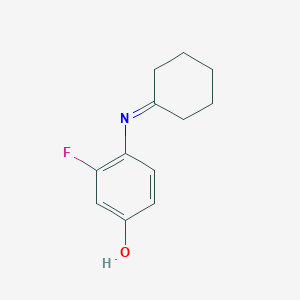
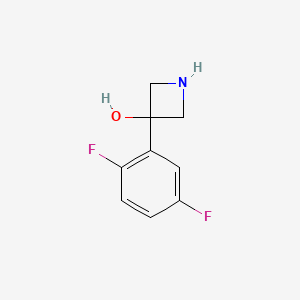
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
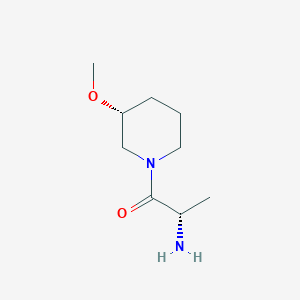
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
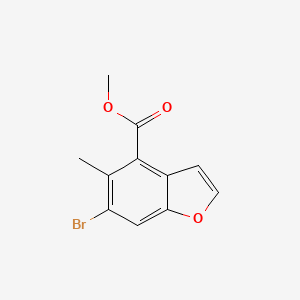

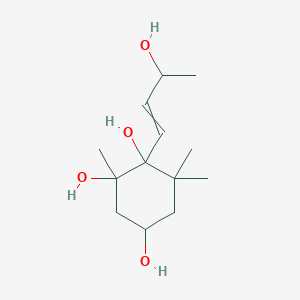
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)

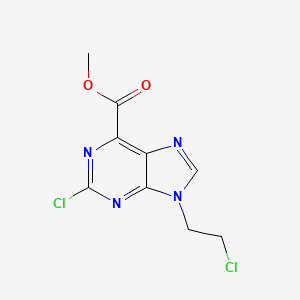
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
